molecular formula C13H11ClFN3O B2458262 N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 303997-42-4

N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide

Cat. No. B2458262
CAS RN: 303997-42-4
M. Wt: 279.7
InChI Key: RWGFRSVAAWIFED-UHFFFAOYSA-N
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Description

“N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide” is a chemical compound with the molecular formula C13H11ClFN3O and a molecular weight of 279.7 . It is also known by other synonyms such as “(Z)-N’-[(2-chloro-6-fluorophenyl)methoxy]pyridine-4-carboximidamide” and "4-Pyridinecarboximidamide, N-[(2-chloro-6-fluorophenyl)methoxy]-" .


Synthesis Analysis

The synthesis of this compound might involve the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This reagent has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole, and in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular structure of “N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide” can be analyzed using its molecular formula C13H11ClFN3O. It contains 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 376.2±52.0 °C and a predicted density of 1.33±0.1 g/cm3 . Its pKa is predicted to be 3.23±0.10 .

properties

IUPAC Name

N'-[(2-chloro-6-fluorophenyl)methoxy]pyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c14-11-2-1-3-12(15)10(11)8-19-18-13(16)9-4-6-17-7-5-9/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFRSVAAWIFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=C(C2=CC=NC=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C(/C2=CC=NC=C2)\N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide

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